5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid
Description
5-Methyl-2-(p-tolyl)oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 5 and a p-tolyl group (4-methylphenyl) at position 2.
The compound’s synthesis likely involves hydrolysis of an ethyl ester precursor under basic conditions (e.g., NaOH or LiOH in MeOH/H2O), a method commonly employed for analogous oxazole-carboxylic acids (e.g., 86% yield for 5-methyl-2-(3-phenylpropyl)oxazole-4-carboxylic acid in ) . Its applications remain speculative but may align with structurally related oxazole derivatives, which are explored as enzyme inhibitors or ligands in neurodegenerative disease research .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-3-5-9(6-4-7)11-13-10(12(14)15)8(2)16-11/h3-6H,1-2H3,(H,14,15) |
InChI Key |
GSXRISJGRAOAEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The process can be carried out at room temperature in a stereospecific manner, with inversion of stereochemistry . The oxidative aromatization of oxazolines to the corresponding oxazoles is achieved using reagents like manganese dioxide (MnO₂) in a packed reactor .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods are eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂) is commonly used for the oxidative aromatization of oxazolines to oxazoles.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole, while substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(p-tolyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interfere with biological processes, such as inhibiting the formation of biofilms by bacteria like Staphylococcus aureus . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Oxazole-Carboxylic Acid Derivatives
The following table compares 5-methyl-2-(p-tolyl)oxazole-4-carboxylic acid with structurally analogous compounds, emphasizing substituent effects, synthesis, and applications:
Structural and Functional Insights
- Substituent Effects: Lipophilicity: The p-tolyl group in the target compound enhances lipophilicity compared to phenyl () but less than the trifluoromethylphenyl analog (). Acidity: The carboxylic acid group’s acidity is influenced by adjacent substituents. For instance, the CF3 group in ’s compound likely increases acidity via electron withdrawal.
Synthesis Efficiency :
- Biological Relevance: Carboxamide derivatives of oxazole-4-carboxylic acids (e.g., OCM-31 to OCM-34 in ) demonstrate potent GSK-3β inhibition, highlighting the scaffold’s versatility in kinase targeting.
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